2-Propen-1-one, 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)- is a synthetic organic compound classified as a chalcone. Chalcones are known for their diverse biological activities and applications in medicinal chemistry, agriculture, and materials science. This specific compound features a 4-chlorophenyl group and a 1H-1,2,4-triazol-1-ylmethyl group attached to the propenone backbone. Its chemical structure is characterized by the molecular formula and a molecular weight of approximately 247.68 g/mol .
The synthesis of 2-Propen-1-one, 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction combines an appropriate aldehyde with a ketone in the presence of a base such as sodium hydroxide or potassium hydroxide under reflux conditions. The reaction proceeds as follows:
In industrial settings, continuous flow reactors may be employed to enhance consistency in product quality and yield. Catalysts can also be utilized to optimize reaction conditions for better efficiency.
The molecular structure of 2-Propen-1-one, 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)- can be represented using various notations:
C=C(CN1C=NC=N1)C(=O)C2=CC=C(C=C2)Cl
YFCUEDBAIIKNIQ-UHFFFAOYSA-N
These representations highlight the compound's functional groups and structural features .
The compound has a molar mass of 247.68 g/mol and a CAS number of 104941-10-8. Its structural formula indicates the presence of a triazole ring which contributes to its chemical properties .
The compound can participate in various chemical reactions due to its reactive functional groups. Notably:
The reactions involving this compound often require careful control of temperature and pH to ensure optimal yields and purity.
The mechanism of action for 2-Propen-1-one, 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)- involves its interaction with biological targets:
These interactions underline its potential therapeutic applications in medicinal chemistry .
The physical properties of this compound include:
Property | Value |
---|---|
Density | |
Boiling Point | |
Flash Point | |
Polar Surface Area |
Key chemical properties include:
Property | Value |
---|---|
Molar Mass | |
Solubility | Varies with solvent |
Reactivity | Moderate |
These properties are crucial for understanding its behavior in various applications .
The scientific uses of 2-Propen-1-one, 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)- are diverse: